molecular formula C7H13ClO3S B2680074 (4-Methyloxan-4-yl)methanesulfonyl chloride CAS No. 1784976-29-9

(4-Methyloxan-4-yl)methanesulfonyl chloride

Cat. No.: B2680074
CAS No.: 1784976-29-9
M. Wt: 212.69
InChI Key: OTJVUTFYAVXYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methyloxan-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1784976-29-9 . It has a molecular weight of 212.7 and its IUPAC name is (4-methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 212.7 .

Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

(Izumi Sakamoto et al., 2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. Primary and secondary amines were sulfonated very easily in excellent yields with Dios chloride. The Dios group is noted for its stability under basic and reductive conditions and is removed by heating in a hot aqueous solution of trifluoroacetic acid, showcasing its potential for synthesis applications.

Microbial Metabolism of Methanesulfonic Acid

Research by D. Kelly and J. Murrell (1999) on the microbial metabolism of methanesulfonic acid, derived from methanesulfonyl chloride, shows its importance in the biogeochemical cycling of sulfur. This study highlights how methanesulfonic acid is used by diverse aerobic bacteria as a source of sulfur for growth, providing insights into environmental and ecological research applications.

Synthesis Process of Methyl Sulfonamide

The synthesis of methylsulfonamide from methanesulfonyl chloride, explored by Zhao Li-fang (2002), discusses the optimized reaction conditions leading to high product yields. This process is significant for the production of intermediates in pharmaceutical and agrochemical industries.

Analytical Applications in Lipid Peroxidation

D. Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, showing its utility in biochemistry and analytical chemistry for studying oxidative stress and its biological implications.

One-Pot Synthesis of Benzoxazoles

A study by Dinesh Kumar et al. (2008) found methanesulfonic acid to be an effective catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids. This highlights its role in facilitating chemical syntheses that are relevant in pharmaceutical research and material science.

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

(4-methyloxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJVUTFYAVXYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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